molecular formula C8H10N2O2 B188258 Benzyloxyurea CAS No. 2048-50-2

Benzyloxyurea

Cat. No.: B188258
CAS No.: 2048-50-2
M. Wt: 166.18 g/mol
InChI Key: IXRIVZOKBPYSPK-UHFFFAOYSA-N
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Description

Benzyloxyurea is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydroxyurea, where a benzyl group is attached to the nitrogen atom of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxyurea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

Scientific Research Applications

Benzyloxyurea and its derivatives have been extensively studied for their potential anticancer properties. They have shown promising activity against various cancer cell lines, including human leukemia and murine leukemia cells. The compound’s ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, makes it a valuable candidate for cancer therapy .

In addition to its anticancer applications, this compound has been investigated for its potential use in treating other diseases, such as viral infections and autoimmune disorders. Its ability to modulate immune responses and inhibit viral replication has opened new avenues for therapeutic development .

Mechanism of Action

The primary mechanism of action of benzyloxyurea involves the inhibition of ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and cell division, leading to the death of rapidly dividing cancer cells .

Molecular targets include the R1 and R2 subunits of ribonucleotide reductase. The compound binds to these subunits, preventing the formation of the active enzyme complex. This inhibition results in decreased DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Benzyloxyurea stands out due to its unique benzyl group, which enhances its hydrophobicity and allows for better cell membrane penetration. This structural modification improves its anticancer activity and reduces its cytotoxicity compared to other urea derivatives .

Properties

IUPAC Name

phenylmethoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRIVZOKBPYSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282713
Record name Benzyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048-50-2
Record name Urea, (benzyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, (benzyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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